molecular formula C17H10F2N2O4S B2838303 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 303152-04-7

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No. B2838303
CAS RN: 303152-04-7
M. Wt: 376.33
InChI Key: OJXRUCLBEJTYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide, also known as FNPFTC, is a novel small molecule compound that has been developed as a potential therapeutic agent for a variety of diseases. FNPFTC has been shown to possess anti-inflammatory, anti-proliferative, and anti-cancer properties, making it a promising candidate for the treatment of a variety of diseases.

Scientific Research Applications

1. Tuning Optical Properties in Polymer Research

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide and related compounds are used in the field of polymer research, specifically in tuning the optical properties of poly(thiophene)s. The functionalization of these compounds can significantly impact the fluorescence yield and photophysical properties in both solution and solid states, which is critical for applications in optoelectronics and material sciences (Li, Vamvounis, & Holdcroft, 2002).

2. Enhancement of Polymer Thermal Stability

These compounds are also instrumental in enhancing the thermal stability of polymers. By incorporating specific functional groups, such as the fluorinated thiophene derivatives, the glass transition temperatures and thermal degradation points of polymers can be significantly increased. This has important implications for the development of high-performance materials (Hsiao, Yang, & Lin, 1999).

3. Role in Metal Kinase Inhibition

In the realm of medicinal chemistry, derivatives of 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide have been explored for their potential in inhibiting the Met kinase superfamily, which is significant for cancer therapeutics. These compounds demonstrate the ability to selectively inhibit specific enzymes, which is crucial for developing targeted cancer treatments (Schroeder et al., 2009).

4. Development of Fluorescence-based Sensors

These thiophene derivatives are used in the development of fluorescence-based sensors, particularly for the detection of metal ions like aluminum. Their ability to form complexes with metal ions and exhibit changes in fluorescence properties makes them valuable in environmental monitoring and biological applications (Lambert et al., 2000).

5. Antimicrobial and Herbicidal Applications

Research into the antimicrobial and herbicidal properties of thiophene carboxamides, including fluorinated derivatives, has shown potential in controlling bacterial growth and inhibiting photosynthetic electron transport in plants. This opens avenues for the development of new antimicrobial agents and herbicides (Kos et al., 2013).

properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4S/c18-10-1-3-11(4-2-10)20-17(22)16-15(7-8-26-16)25-14-6-5-12(21(23)24)9-13(14)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXRUCLBEJTYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.